Methyl 2-ethynyl-1,3-oxazole-5-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethynyl derivatives with oxazole intermediates in the presence of a catalyst . The reaction conditions often require a temperature range of 50-100°C and a solvent such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol at reflux conditions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
Methyl 2-ethynyl-1,3-oxazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-ethynyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in disrupting cellular functions in pathogenic organisms .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-ethynyl-1,3-oxazole-4-carboxylate
- Methyl 2-ethynyl-1,3-oxazole-6-carboxylate
- Methyl 2-ethynyl-1,3-oxazole-5-carboxamide
Uniqueness
Methyl 2-ethynyl-1,3-oxazole-5-carboxylate stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group at the 2-position and carboxylate group at the 5-position make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
methyl 2-ethynyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c1-3-6-8-4-5(11-6)7(9)10-2/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOJUYIYJRJTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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